molecular formula C43H50KN4O9S2 B13788166 Sulfo-Cyanine7 maleimide

Sulfo-Cyanine7 maleimide

Cat. No.: B13788166
M. Wt: 870.1 g/mol
InChI Key: VAFVSIIEOMIKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Sulfo-Cyanine7 maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used for labeling and tracking molecules in various chemical reactions. Its near-infrared fluorescence properties make it ideal for studying complex chemical processes .

Biology: In biological research, this compound is used for labeling proteins, nucleic acids, antibodies, and peptides. It is commonly used in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples .

Medicine: In medicine, this compound is used for in vivo imaging, particularly for small animal imaging. Its near-infrared fluorescence allows for deep tissue penetration and minimal background interference, making it suitable for studying biological processes in living organisms .

Industry: In industrial applications, this compound is used in the development of diagnostic tools and assays. Its high water solubility and stability make it an excellent choice for various industrial processes .

Comparison with Similar Compounds

Sulfo-Cyanine7 maleimide is unique due to its high water solubility, improved photophysical properties, and near-infrared fluorescence . Similar compounds include Alexa Fluor 750 and DyLight 755, which also have near-infrared fluorescence properties but may differ in terms of solubility and stability .

List of Similar Compounds:

Conclusion

This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique properties, including high water solubility, near-infrared fluorescence, and stability, make it an excellent choice for labeling and imaging biomolecules. The compound’s ability to form stable thioether bonds with thiol groups further enhances its utility in various fields.

Properties

Molecular Formula

C43H50KN4O9S2

Molecular Weight

870.1 g/mol

InChI

InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);

InChI Key

VAFVSIIEOMIKAP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K]

Origin of Product

United States

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